molecular formula C12H17NO B1315519 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL CAS No. 88014-20-4

3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL

Cat. No.: B1315519
CAS No.: 88014-20-4
M. Wt: 191.27 g/mol
InChI Key: AAKVLPGQUNHQTK-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL typically involves the reaction of a quinoline derivative with a suitable alkylating agent. One common method is the reduction of a quinoline derivative followed by alkylation with a propanol derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May exhibit biological activity and be used in the development of pharmaceuticals.

    Medicine: Potential use in drug discovery and development due to its quinoline core.

    Industry: Could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the propanol group.

    3,4-Dihydroquinoline: A reduced form of quinoline.

    Tetrahydroquinoline: A fully reduced form of quinoline.

Uniqueness

3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL is unique due to the presence of the propanol group, which can impart different chemical and biological properties compared to its parent and related compounds.

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-4-9-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,14H,3-4,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKVLPGQUNHQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518189
Record name 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88014-20-4
Record name 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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